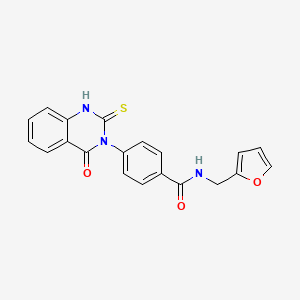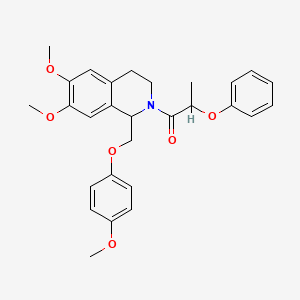![molecular formula C25H26N4O4 B14965899 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,5-dimethoxybenzyl)piperidine-4-carboxamide](/img/structure/B14965899.png)
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,5-dimethoxybenzyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,5-DIMETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuro[3,2-d]pyrimidine core, which is a fused bicyclic system, and a piperidinecarboxamide moiety, which is often associated with pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,5-DIMETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Benzofuro[3,2-d]pyrimidine Core: : This can be achieved through a sequential chlorination/demethylation and intramolecular cyclization pathway. For example, starting from 3-(2-methoxyphenyl)quinolin-4(1H)-one, chlorination followed by demethylation and cyclization yields the benzofuro[3,2-d]pyrimidine core .
-
Attachment of the Piperidinecarboxamide Moiety: : The piperidinecarboxamide moiety can be introduced through a nucleophilic substitution reaction. This involves reacting the benzofuro[3,2-d]pyrimidine core with a suitable piperidine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,5-DIMETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzofuro[3,2-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzofuro[3,2-d]pyrimidine core and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzofuro[3,2-d]pyrimidine derivatives.
科学的研究の応用
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,5-DIMETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,5-DIMETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes. For example, it may inhibit certain kinases or interact with G-protein coupled receptors (GPCRs).
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
Benzofuro[3,2-d]pyrimidine Derivatives: Compounds with similar core structures, such as benzofuro[3,2-d]pyrimidine derivatives, exhibit similar biological activities and are used in similar applications.
Piperidinecarboxamide Derivatives: Compounds with piperidinecarboxamide moieties are known for their pharmacological properties and are used in drug development.
Uniqueness
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,5-DIMETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of the benzofuro[3,2-d]pyrimidine core and the piperidinecarboxamide moiety. This unique structure imparts distinct biological activities and potential therapeutic applications, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C25H26N4O4 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(2,5-dimethoxyphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H26N4O4/c1-31-18-7-8-20(32-2)17(13-18)14-26-25(30)16-9-11-29(12-10-16)24-23-22(27-15-28-24)19-5-3-4-6-21(19)33-23/h3-8,13,15-16H,9-12,14H2,1-2H3,(H,26,30) |
InChIキー |
YTHOPLMXABTHGC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)CNC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-C]pyrazol-3-YL]-2-phenylbutanamide](/img/structure/B14965820.png)
![Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate](/img/structure/B14965823.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B14965827.png)

![9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B14965853.png)

![7-(4-fluorophenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14965855.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-(3-ethoxypropyl)quinazolin-4(3H)-one](/img/structure/B14965864.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14965870.png)
![7-(3-Bromophenyl)-5-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14965875.png)
![N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B14965880.png)
![N-(diphenylmethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14965882.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B14965885.png)
![3-methyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B14965898.png)
